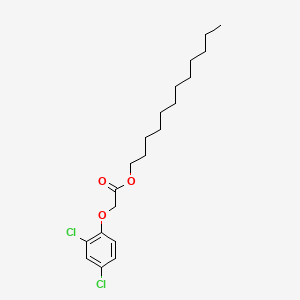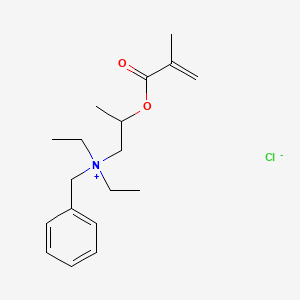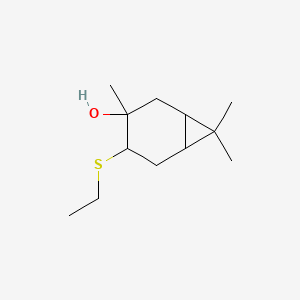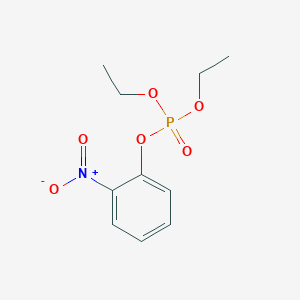
Phosphoric acid, diethyl 2-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 2-nitrophenyl ester is an organophosphorus compound with the molecular formula C10H14NO6P. It is known for its role in various chemical reactions and applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a phosphoric acid esterified with diethyl and 2-nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, diethyl 2-nitrophenyl ester can be synthesized through the esterification of phosphoric acid with diethyl and 2-nitrophenyl groups. The reaction typically involves the use of alcohols and phosphoric acid derivatives under controlled conditions to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where phosphoric acid is reacted with diethyl and 2-nitrophenyl alcohols in the presence of catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, diethyl 2-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles and specific catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrophenyl phosphates, while reduction can produce aminophenyl phosphates.
Scientific Research Applications
Phosphoric acid, diethyl 2-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 2-nitrophenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- Phosphoric acid, dimethyl 4-nitrophenyl ester
- Phosphoric acid, diethyl 4-nitrophenyl ester
- Phosphoric acid, diethyl 2-ethylhexyl ester
Comparison: Phosphoric acid, diethyl 2-nitrophenyl ester is unique due to its specific esterification pattern and the presence of the 2-nitrophenyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications compared to its analogs.
Properties
CAS No. |
4532-02-9 |
|---|---|
Molecular Formula |
C10H14NO6P |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
diethyl (2-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZJEOUZBRWYXLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)

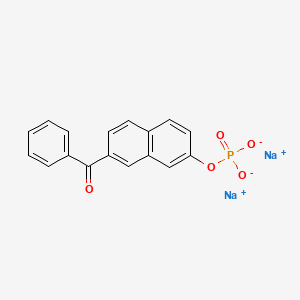

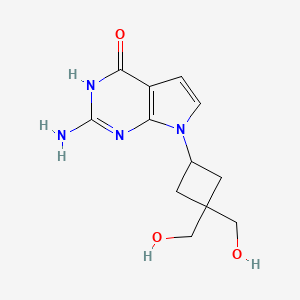
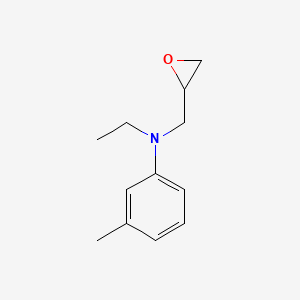

![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
